Galunisertib - 700874-72-2

Galunisertib

Catalog Number: EVT-268874
CAS Number: 700874-72-2
Molecular Formula: C22H19N5O
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galunisertib (LY2157299 monohydrate) is a potent, selective, and orally bioavailable small molecule inhibitor of transforming growth factor beta receptor I (TGFβRI) kinase. [] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGFβ signaling pathway. [] This inhibitory action has been extensively studied for its potential therapeutic benefits in various diseases, particularly in the field of oncology.

LSN3199597

Compound Description: LSN3199597 (M5) is a metabolite of Galunisertib formed by mono-oxidation. It exhibits significantly lower pharmacological activity compared to Galunisertib.

Compound Description: TGF-β1 is the most abundant isoform of Transforming Growth Factor Beta (TGF-β). It is a cytokine involved in various cellular processes, including cell growth, differentiation, and immune response. In the context of cancer, TGF-β1 can play a dual role, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). It acts by inhibiting various tyrosine protein kinases involved in tumor cell proliferation and angiogenesis.

Relevance: Sorafenib has been investigated in combination with Galunisertib for the treatment of HCC. Preclinical studies suggest that Galunisertib enhances the antitumor effects of Sorafenib. , ,

DC101

Compound Description: DC101 is a rat monoclonal antibody that specifically targets mouse vascular endothelial growth factor receptor 2 (VEGFR2). It acts as an angiogenesis inhibitor by blocking VEGF signaling.

Relevance: DC101, as an antiangiogenic agent, was investigated in combination with Galunisertib for its antitumor effects in HCC. Preclinical studies demonstrate enhanced efficacy when these two compounds are used together. ,

Lomustine

Compound Description: Lomustine is a chemotherapeutic agent used in the treatment of brain tumors, including glioblastoma. It is an alkylating agent that disrupts DNA replication and repair mechanisms, leading to cancer cell death.

Carboplatin and Paclitaxel

Compound Description: Carboplatin and Paclitaxel are both chemotherapeutic agents commonly used in the treatment of various cancers, including ovarian cancer. Carboplatin is a platinum-based compound that disrupts DNA replication, while Paclitaxel is a taxane that interferes with microtubule function, both ultimately leading to cell death.

Relevance: The potential interaction between Galunisertib and Carboplatin or Paclitaxel was investigated in the context of ovarian cancer treatment. The study aimed to understand if combining these agents would enhance their efficacy.

Durvalumab

Compound Description: Durvalumab is a human monoclonal antibody that blocks the interaction between programmed death-ligand 1 (PD-L1) and its receptor, programmed cell death protein 1 (PD-1). This interaction is part of the immune checkpoint pathway, which cancer cells can exploit to evade immune destruction. By blocking PD-L1, Durvalumab aims to enhance the immune system's ability to recognize and eliminate cancer cells.

Relevance: Galunisertib was tested in combination with Durvalumab for the treatment of metastatic pancreatic cancer. The study aimed to assess the safety and efficacy of this combination therapy.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker (ARB) commonly used to treat high blood pressure. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels, thereby relaxing and widening the vessels to improve blood flow and lower blood pressure. Losartan is also used to treat other conditions like diabetic kidney disease and heart failure.

Relevance: Losartan was used as a positive control in a study investigating the effects of Galunisertib on aneurysmal pathological changes in a mouse model of Marfan syndrome (MFS). Although both drugs effectively blocked TGFβ signaling, only Losartan significantly inhibited the disease progression, suggesting a more complex mechanism behind MFS-related aortopathy.

Overview

Galunisertib, also known as LY2157299 monohydrate, is a small molecule inhibitor that specifically targets the transforming growth factor-beta receptor I (TGFβRI). This compound plays a significant role in cancer therapy, particularly in inhibiting tumor progression and reversing epithelial-mesenchymal transition (EMT), a process critical for tumor invasiveness and metastasis. Galunisertib has been developed by Eli Lilly and Company and has reached clinical trials for various malignancies, including glioma and hepatocellular carcinoma.

Source and Classification

Galunisertib is classified as a TGFβRI kinase inhibitor of the dihydropyrrolopyrazole class. Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate. The compound is designed to selectively inhibit the TGFβ signaling pathway, which is often dysregulated in cancerous tissues .

Synthesis Analysis

Methods

The synthesis of galunisertib involves a four-step convergent approach. This method allows for the efficient construction of the compound's complex structure while maintaining high purity levels. The synthesis typically includes:

  1. Formation of the Dihydropyrrolopyrazole Core: This step involves creating the central dihydropyrrolopyrazole structure, which is crucial for the compound's biological activity.
  2. Introduction of the Quinoline Moiety: The quinoline ring is incorporated to enhance binding affinity to TGFβRI.
  3. Carboxamide Functionalization: The addition of the carboxamide group at the appropriate position on the quinoline enhances solubility and bioavailability.
  4. Purification: Final purification steps ensure that the synthesized compound meets pharmaceutical standards for clinical use.

Technical Details

The synthesis utilizes various organic reactions, including cyclization and coupling reactions, followed by chromatographic techniques for purification. Each step is optimized to maximize yield while minimizing side products .

Molecular Structure Analysis

Structure

Galunisertib's molecular structure features several key components:

  • Dihydropyrrolopyrazole Core: This core structure is essential for its kinase inhibition properties.
  • Quinoline Ring: Provides additional interactions with TGFβRI.
  • Carboxamide Group: Enhances solubility and stability.

Data

The compound has a molecular weight of approximately 338.4 g/mol. Crystallographic studies have shown that galunisertib binds to the ATP-binding site of TGFβRI through hydrogen bonds, which are critical for its inhibitory action .

Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves competitive inhibition at the TGFβRI site. Galunisertib mimics ATP binding, thereby preventing phosphorylation of downstream signaling molecules such as SMAD proteins.

Technical Details

The inhibition constant (IC50) for TGFβRI is reported to be around 0.172 μM, indicating high potency against this target. In vitro assays have demonstrated that galunisertib effectively reduces phosphorylation of SMAD2, a key mediator in TGFβ signaling pathways .

Mechanism of Action

Galunisertib operates by selectively inhibiting TGFβRI, thereby blocking downstream signaling pathways that promote tumor growth and EMT. The inhibition leads to:

  • Decreased SMAD2 Phosphorylation: This results in reduced transcriptional activity associated with tumor progression.
  • Reversal of EMT: By inhibiting TGFβ signaling, galunisertib can revert cancer cells to a more epithelial phenotype, reducing invasiveness .

Data from preclinical studies indicate that galunisertib treatment leads to decreased expression of stemness-related genes in cancer cells, further supporting its role in targeting cancer stem cells and reducing drug resistance .

Physical and Chemical Properties Analysis

Physical Properties

Galunisertib is typically presented as a white to off-white solid with good solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification in biological samples, ensuring accurate measurement during pharmacokinetic studies .

Applications

Galunisertib has been investigated for its potential applications in various cancers due to its ability to inhibit TGFβ signaling:

  1. Hepatocellular Carcinoma: Clinical trials are ongoing to assess its efficacy in reducing tumor growth and improving patient outcomes.
  2. Malignant Glioma: Studies have shown promise in using galunisertib as a therapeutic option for this aggressive brain tumor.
  3. Colorectal Cancer: Research indicates that galunisertib may enhance the effectiveness of existing therapies by targeting EMT processes associated with cancer progression .
Molecular Mechanisms of TGF-β Pathway Inhibition by Galunisertib

Structural Basis of TGF-β Receptor I (ALK5) Kinase Domain Binding

Galunisertib (LY2157299 monohydrate) is a dihydropyrrolopyrazole-class inhibitor that specifically targets the ATP-binding pocket of transforming growth factor-β receptor type I (TGF-βRI/ALK5). X-ray co-crystallography studies reveal that galunisertib binds to the kinase domain through three critical interactions: (1) A hydrogen bond (≈3 Å) between the quinoline nitrogen and the backbone NH of histidine 283 (His283) in the hinge region; (2) A water-mediated hydrogen bond network connecting the pyridine nitrogen to tyrosine 249 (Tyr249), glutamic acid 245 (Glu245), and aspartic acid 351 (Asp351); and (3) Hydrophobic interactions with the gatekeeper residue serine 280 (Ser280), which confers selectivity over other activin receptor-like kinases (ALKs) [3] [5] [6]. This binding mode competitively inhibits ATP binding, preventing kinase activation. The molecular interactions stabilize an inactive conformation of ALK5, with the quinoline-6-carboxamide group occupying the hydrophobic pocket typically accommodating the adenine ring of ATP [6].

Table 1: Key Structural Interactions Between Galunisertib and ALK5

Interaction TypeGalunisertib GroupALK5 ResidueFunctional Significance
Hydrogen bondQuinoline nitrogenHis283 (backbone NH)Hinge region binding, prevents kinase domain closure
Water-mediated H-bondPyridine nitrogenTyr249/Glu245/Asp351Stabilizes the ligand-receptor complex
Hydrophobic interactionPyrrolopyrazole coreSer280 (gatekeeper)Determines selectivity across ALK family
Steric occupancyQuinoline ringHydrophobic pocketCompetes with ATP adenine ring binding

Selective Inhibition of Canonical SMAD2/3 Phosphorylation Dynamics

Galunisertib selectively suppresses the canonical TGF-β pathway by inhibiting SMAD2 and SMAD3 phosphorylation (pSMAD2/3) downstream of ALK5 activation. Biochemical assays demonstrate concentration-dependent inhibition with an IC₅₀ of 0.172 μM for ALK5 autophosphorylation [3] [5]. In hepatocellular carcinoma (HCC) cell lines (HepG2, Huh7, SK-HEP1), galunisertib at 1–10 μM concentrations abrogates TGF-β-induced pSMAD2/3 within 60 minutes of treatment, with maximal inhibition (>90%) achieved at 10 μM [2] [9]. This inhibition is reversible upon drug withdrawal, confirming its direct kinase-blocking mechanism. Crucially, galunisertib does not affect total SMAD2/3 protein levels, indicating its specific action on phosphorylation dynamics rather than protein degradation [1]. In patient-derived tumor xenografts, pSMAD2 suppression correlates with reduced expression of SMAD4-dependent genes (e.g., SNAIL, TWIST), confirming downstream pathway blockade [8].

Table 2: Kinetics of SMAD2/3 Phosphorylation Inhibition Across Models

Experimental ModelGalunisertib ConcentrationExposure TimepSMAD2/3 Inhibition (%)Functional Outcome
HCC cell lines (in vitro)1 μM60 min60–70%Blockade of TGF-β-induced EMT
HCC cell lines (in vitro)10 μM60 min>90%Suppression of invasion markers
PDX tumors (in vivo)75 mg/kg BID14 days70–85%Downregulation of SNAIL/TWIST
HCC patient tissue slices (ex vivo)1 μM48 hr45–60%Reduced Ki67, increased caspase-3

Differential Effects on Non-Canonical TGF-β Signaling Cascades

While galunisertib potently inhibits canonical SMAD signaling, its effects on non-canonical TGF-β pathways are context-dependent. In HCC and glioblastoma models, galunisertib does not significantly inhibit TGF-β-activated kinase 1 (TAK1)-mediated p38/JNK phosphorylation, even at concentrations up to 10 μM [1] [8]. However, it indirectly modulates non-SMAD effectors through SMAD-dependent crosstalk:

  • PI3K/AKT pathway: In pancreatic cancer-associated fibroblasts, galunisertib reduces AKT phosphorylation by suppressing TGF-β-induced SMAD7 expression, which normally represses PTEN [1].
  • Epithelial-mesenchymal transition (EMT): Galunisertib reverses TGF-β-driven mesenchymal phenotypes by downregulating vimentin, slug, and c-MET expression in SK-HEP1 cells (late TGF-β signature models) but not in epithelial-like HCC lines (e.g., Hep3B) [2] [9].
  • Tumor microenvironment: Galunisertib inhibits TGF-β-mediated fibrosis by reducing collagen I deposition in pancreatic stellate cells and suppresses immune evasion by decreasing regulatory T-cell differentiation in tumor-infiltrating lymphocytes [4] [8].

Kinase Selectivity Profiling: ALK4, ALK5, and Cross-Reactivity with BMP/Activin Receptors

Comprehensive kinase profiling using the DiscoverX KINOMEscan platform (456 kinases) confirms galunisertib’s primary selectivity for ALK5 (IC₅₀ = 0.172 μM) and its close homolog ALK4 (IC₅₀ = 0.078 μM) [3] [5] [6]. Cross-reactivity is observed with TGF-βRII (IC₅₀ = 0.208 μM) due to structural similarities in the kinase domain, but galunisertib shows minimal inhibition of other ALK family members:

  • ALK1/ACVRL1: IC₅₀ = 24.9 μM
  • ALK2/ACVR1: IC₅₀ = 35.7 μM
  • ALK3/BMPR1A: IC₅₀ = 16.8 μM
  • BMPR2: IC₅₀ > 60 μM [5] [6]

The selectivity disparity arises from galunisertib’s interaction with Ser280 in ALK5, which corresponds to larger residues (e.g., phenylalanine) in ALK1/2/3 that sterically hinder binding [6] [7]. Moderate inhibition of ALK6/BMPR1B (IC₅₀ = 0.47 μM) occurs due to shared gatekeeper serine residues with ALK5, but this is unlikely to be pharmacologically relevant at therapeutic concentrations. Among non-ALK kinases, only MINK (IC₅₀ = 0.19 μM) and RIPK2 (IC₅₀ = 0.22 μM) show submicromolar sensitivity [5].

Table 3: Kinase Inhibition Profile of Galunisertib

KinaseAlternative NameIC₅₀ (μM)Structural Basis of Selectivity
ALK5TGF-βRI0.172Optimal fit in ATP pocket; H-bond with His283
ALK4ACVR1B0.07885% kinase domain homology with ALK5
TGF-βRII0.208Shared kinase domain motifs with ALK5
ALK6BMPR1B0.471Gatekeeper serine similarity
ALK1ACVRL124.9Bulky gatekeeper residue (Phe)
ALK2ACVR135.7Phe gatekeeper; altered ATP pocket geometry
ALK3BMPR1A16.8Leu gatekeeper; hydrophobic pocket mismatch
BMPR2>60.0Divergent ATP-binding domain

Compound Names Mentioned in Text:| Galunisertib | LY2157299 | LY2157299 monohydrate | TGF-βRI inhibitor | ALK5 inhibitor |

Properties

CAS Number

700874-72-2

Product Name

Galunisertib

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide
galunisertib
LY 2157299
LY-2157299
LY2157299

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.